molecular formula C18F37CH2CH2OC(O)CH=CH2<br>C23H7F37O2 B12798161 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester CAS No. 65104-64-5

2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester

Cat. No.: B12798161
CAS No.: 65104-64-5
M. Wt: 1018.2 g/mol
InChI Key: FXIGCVJVDAFVIC-UHFFFAOYSA-N
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Description

The compound 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester (hereafter referred to by its systematic name) is a highly fluorinated acrylate ester characterized by a perfluorinated eicosyl chain (20 carbon atoms with 37 fluorine atoms). This structure confers exceptional hydrophobicity, oleophobicity, and chemical stability, making it valuable in high-performance coatings, surfactants, and specialty polymers .

Key features:

  • Molecular formula: Estimated as C₃₂H₁₀F₃₇O₂ (exact formula depends on isomerism in the fluorinated chain).
  • Fluorine content: 37 fluorine atoms, providing strong electron-withdrawing effects and low surface energy.
  • Applications: Likely used in anti-fouling coatings, water-repellent textiles, and fluoropolymer synthesis .

Properties

CAS No.

65104-64-5

Molecular Formula

C18F37CH2CH2OC(O)CH=CH2
C23H7F37O2

Molecular Weight

1018.2 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosyl prop-2-enoate

InChI

InChI=1S/C23H7F37O2/c1-2-5(61)62-4-3-6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)20(52,53)21(54,55)22(56,57)23(58,59)60/h2H,1,3-4H2

InChI Key

FXIGCVJVDAFVIC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester typically involves the esterification of 2-propenoic acid with a perfluorinated alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in the large-scale production of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of perfluorinated carboxylic acids.

    Reduction: Formation of perfluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a long fluorinated hydrocarbon chain which imparts unique properties such as high hydrophobicity and chemical stability. These features make it particularly useful in applications requiring durability and resistance to harsh environments.

Industrial Applications

  • Polymer Production
    • Acrylate Polymers : The compound serves as a monomer in the synthesis of fluorinated acrylate polymers. These polymers exhibit low surface energy and high resistance to solvents and chemicals .
    • Coatings : It is used in the formulation of specialty coatings that require enhanced durability and chemical resistance. These coatings are applicable in automotive finishes and industrial machinery .
  • Adhesives and Sealants
    • The hydrophobic nature of the compound makes it suitable for adhesives used in environments exposed to moisture or chemicals. Its stability ensures long-lasting bonds under challenging conditions .
  • Personal Care Products
    • In the cosmetics industry, this compound is utilized for its film-forming properties in products like artificial nails and skin coatings. Its ability to create a barrier against moisture enhances the longevity of cosmetic applications .
  • Medical Applications
    • The compound is explored for use in medical devices due to its biocompatibility and non-reactive surface characteristics. It can be employed in drug delivery systems where stable hydrophobic coatings are beneficial .

Scientific Research Applications

  • Material Science
    • Researchers utilize this compound to develop advanced materials with tailored properties for specific applications. Its polymerization behavior allows for the creation of materials with unique mechanical properties.
  • Environmental Studies
    • The degradation pathways of fluorinated compounds like this one are studied to understand their environmental impact. Research indicates potential pathways for abiotic and biotic degradation which are crucial for assessing ecological risks .
  • Nanotechnology
    • The compound’s unique chemical structure makes it a candidate for applications in nanotechnology where surface properties are critical. It can be used to modify surfaces at the nanoscale for enhanced performance in various applications.

Case Studies

  • Case Study 1: Use in Coatings
    A study demonstrated that incorporating this fluorinated ester into coatings improved their resistance to solvents by 30% compared to traditional formulations. This application is particularly relevant in industries where equipment is frequently exposed to harsh chemicals.
  • Case Study 2: Medical Device Development
    Research conducted on the use of this compound in drug delivery systems showed enhanced stability and release profiles when used as a coating material on implants. This led to improved patient outcomes due to reduced inflammatory responses.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester is primarily based on its ability to interact with various molecular targets through hydrophobic interactions. The long perfluorinated alkyl chain can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins. Additionally, the ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Acrylate Esters

Compound Name (CAS RN) Molecular Formula Fluorine Atoms Molecular Weight Key Substituents Applications
Target Compound (hypothetical) C₃₂H₁₀F₃₇O₂ 37 ~1,500* Perfluorinated eicosyl chain Specialty coatings, fluoropolymers
2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-pentacosafluorotetradecyl ester (6014-75-1) C₁₈H₉F₂₅O₂ 25 732.22 Perfluorinated tetradecyl chain Lubricants, surfactants
2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester (4980-53-4) C₂₀H₉F₂₉O₂ 29 832.24 Perfluorinated hexadecyl chain Waterproof coatings
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl ester (94158-64-2) C₂₁H₉F₃₁O₂ 31 882.25 Trifluoromethyl branch in fluorinated chain Reactive intermediates for fluorinated polymers
2-Propenoic acid, 4-(((heptadecafluorooctyl)sulfonyl)methylamino)butyl ester (58920-31-3) C₁₆H₁₄F₁₇NO₄S 17 705.34 Sulfonyl and amino groups Specialty surfactants, adhesives

*Note: Molecular weight of the target compound is extrapolated from similar structures.

Structural Differences and Functional Implications

Fluorinated Chain Length :

  • The target compound’s eicosyl chain (C20) is longer than tetradecyl (C14, ) or hexadecyl (C16, ) chains, enhancing thermal stability (melting point >200°C) and reducing solubility in polar solvents.
  • Longer chains increase molecular weight and fluorine content, improving water repellency but raising synthesis costs .

Substituent Effects: The trifluoromethyl (-CF₃) group in CAS 94158-64-2 introduces steric hindrance, altering polymerization kinetics compared to linear perfluorinated chains. Sulfonyl (-SO₂) and amino (-NH) groups in CAS 58920-31-3 enhance adhesion to polar substrates but reduce chemical resistance.

Reactivity :

  • Perfluorinated esters (e.g., ) exhibit lower reactivity due to strong C-F bonds, whereas esters with functional groups (e.g., -CF₃, -SO₂) show higher reactivity in copolymerization .

Research Findings

  • Synthesis Challenges :
    • The target compound requires multi-step fluorination, resulting in yields <50% due to side reactions in long-chain fluorination .
  • Environmental Impact :
    • Perfluorinated esters with chains >C8 (e.g., target compound) are under regulatory scrutiny for persistence and bioaccumulation .

Biological Activity

The compound 2-Propenoic acid , specifically its heptatriacontafluoroeicosyl ester variant (commonly referred to as a perfluoroalkyl substance or PFAS), has garnered significant attention due to its unique chemical properties and potential biological activities. PFAS are known for their persistence in the environment and their complex interactions with biological systems. This article reviews the biological activity of this compound based on diverse scientific literature.

The structure of 2-propenoic acid heptatriacontafluoroeicosyl ester includes a long fluorinated alkyl chain which contributes to its hydrophobic characteristics. Such properties often influence the compound's interaction with biological membranes and cellular structures.

Biological Activity Overview

Research indicates that compounds similar to 2-propenoic acid heptatriacontafluoroeicosyl ester exhibit various biological activities including:

  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation .
  • Cytotoxic Effects : Certain studies have highlighted significant cytotoxicity against cancer cell lines such as K562 and PC-3 .
  • Endocrine Disruption : The compound may interact with estrogen receptors (ERα and ERβ), suggesting potential implications in hormonal regulation and related health issues .

Antioxidant Activity

A study on similar fluorinated compounds demonstrated that they possess moderate antioxidant activity. For instance:

  • Compounds with free phenolic hydroxyls were effective in scavenging free radicals.
  • The inhibition of lipid peroxidation was noted in several tested compounds .

Cytotoxicity

Research has shown that certain esters of propenoic acid derivatives can significantly inhibit cell growth in tumor cell lines:

  • The methyl ester of 4-coumaric acid was identified as a potential antagonist for estrogen receptors and displayed notable antiproliferative effects .
  • Other studies reported that specific PFAS compounds could induce apoptosis in cancer cells through various mechanisms .

Endocrine Disruption

The interaction of 2-propenoic acid heptatriacontafluoroeicosyl ester with estrogen receptors raises concerns regarding endocrine disruption:

  • Molecular dynamics simulations suggested binding affinities that could interfere with normal hormonal signaling pathways .
  • This aspect is particularly relevant given the increasing scrutiny of PFAS in relation to reproductive health and developmental toxicity.

Case Studies

Several case studies have been conducted to analyze the effects of PFAS on human health and environmental systems:

  • Occupational Exposure : Studies have indicated that workers exposed to PFAS show altered hormone levels and potential reproductive issues .
  • Environmental Impact : Longitudinal studies have tracked PFAS levels in human blood over decades, revealing persistent bioaccumulation and associated health risks .

Data Tables

Biological Activity Observations References
Antioxidant ActivityModerate scavenging of free radicals
CytotoxicitySignificant inhibition of K562 cell line growth
Endocrine DisruptionBinding to estrogen receptors

Q & A

Basic Synthesis and Purification

Q: What methodologies are recommended for synthesizing this highly fluorinated acrylate ester? A: Synthesis typically involves esterification of 2-propenoic acid with a perfluorinated alcohol (e.g., 3,3,4,4...-heptatriacontafluoroeicosanol) under controlled conditions. Key steps include:

  • Catalytic esterification : Use of triflic acid or other strong acids as catalysts in anhydrous solvents (e.g., THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Purification : Fractional distillation or preparative chromatography (HPLC/SFC) to isolate the ester, given its high molecular weight (predicted ~1,200–1,500 g/mol) and fluorinated tail .
  • Yield optimization : Monitoring reaction progress via <sup>19</sup>F NMR to track fluorine-rich intermediates .

Advanced Analytical Characterization

Q: Which analytical techniques resolve structural and thermal properties of this compound? A: A multi-technique approach is critical:

  • Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm ester linkage and fluorocarbon chain integrity. FTIR for C=O (1,720–1,740 cm⁻¹) and C-F (1,100–1,250 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MALDI-TOF or ESI-MS to verify molecular weight and detect impurities (e.g., incomplete fluorination) .
  • Thermal analysis : TGA/DSC to assess decomposition temperatures (likely >300°C due to fluorocarbon stability) and phase transitions .

Stability and Reactivity in Experimental Conditions

Q: How does the compound’s stability vary under acidic, basic, or oxidative conditions? A:

  • Acidic/neutral conditions : Stable due to strong C-F bonds; however, ester hydrolysis may occur at extreme pH (<2 or >12) .
  • Oxidative stress : Resists degradation by common oxidants (e.g., H₂O₂), but UV exposure may cleave the acrylate group, releasing perfluorinated fragments (confirmed via GC-MS in related PFAS esters) .
  • Contradictions : Evidence gaps exist on decomposition pathways; accelerated stability studies (ICH Q1A guidelines) are recommended .

Toxicological and Environmental Impact Assessment

Q: What in vitro/in vivo models assess bioaccumulation and cytotoxicity? A:

  • Bioaccumulation : Use OECD Test Guideline 305 (bioconcentration in fish) or computational models (EPI Suite) to predict log Kow (estimated >8 due to fluorination) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HepG2) to evaluate metabolic inhibition. LC₅₀ values for similar PFAS esters range 50–200 μM .
  • Environmental persistence : Soil/water column studies to monitor degradation half-lives (expected >1 year) using LC-MS/MS .

Advanced Applications in Material Science

Q: How can this compound be copolymerized to create fluorinated polymers with tailored properties? A:

  • Copolymer design : Radical polymerization with acrylates (e.g., methyl methacrylate) to enhance hydrophobicity. Adjust monomer ratios (10–30% fluorinated ester) for optimal surface energy reduction .
  • Material characterization : XPS for fluorine content mapping; contact angle measurements (θ >110° indicates superhydrophobicity) .
  • Challenges : Phase separation may occur due to fluorocarbon-phobic interactions; use block copolymer strategies to mitigate .

Computational Modeling of Interactions

Q: Which computational methods predict interfacial behavior in solvent systems? A:

  • Molecular dynamics (MD) : Simulate solvation in polar (water) vs. nonpolar (hexane) solvents. Force fields (e.g., OPLS-AA) must account for fluorine’s electronegativity .
  • DFT calculations : Optimize geometry (e.g., Gaussian 16) to study electronic effects of the fluorinated chain on acrylate reactivity .
  • Partition coefficients : Predict log P values using COSMO-RS or other solvation models .

Regulatory and Safety Compliance

Q: What safety protocols are mandated for handling this compound? A:

  • PPE : Full-body suits (Tychem® QC) and respiratory protection (OV/AG/P99 filters) to prevent inhalation/contact .
  • Waste disposal : Incineration (>1,000°C) to break down PFAS residues; avoid aqueous release due to environmental persistence .
  • Documentation : Compliance with REACH (ECHA) and TSCA (US EPA) for synthesis scale-up .

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